6-Bromopyridine-2-carboximidamide;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

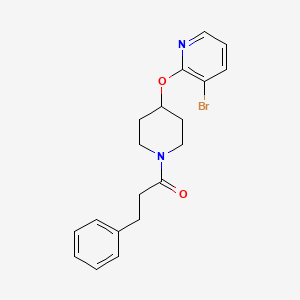

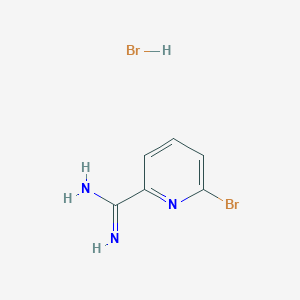

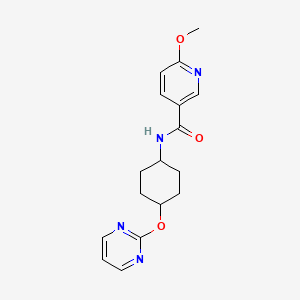

6-Bromopyridine-2-carboximidamide hydrobromide is a chemical compound with the CAS Number: 2344679-72-5 . It has a molecular weight of 280.95 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-bromopicolinimidamide hydrobromide . The InChI code for the compound is 1S/C6H6BrN3.BrH/c7-5-3-1-2-4 (10-5)6 (8)9;/h1-3H, (H3,8,9);1H .Physical And Chemical Properties Analysis

6-Bromopyridine-2-carboximidamide hydrobromide is a powder that is stored at room temperature . It has a molecular weight of 280.95 .Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to synthesize 6-aminonicotinic acid, highlighting a novel approach for incorporating carbon dioxide into organic molecules under mild conditions without the use of volatile or toxic solvents and catalysts Electrochimica Acta, Feng et al., 2010.

Reactivity of Brominated Pyridines

Research on the reactivity of bromine atoms in brominated pyridines by Wibaut et al. (2010) demonstrated the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis of 2,6-dibromopyridine, offering insights into the manipulation of halogenated pyridines for chemical synthesis Recueil des Travaux Chimiques des Pays-Bas, Wibaut et al., 2010.

Convertible Isocyanides for Multicomponent Chemistry

Van der Heijden et al. (2016) developed 2-bromo-6-isocyanopyridine as a universal convertible isocyanide for multicomponent chemistry, demonstrating its efficiency and stability for synthetic applications, including the synthesis of complex organic molecules like opioids Organic Letters, Van der Heijden et al., 2016.

Aminopyridines Synthesis

Bolliger et al. (2011) reported on the synthesis of 2-aminopyridines, compounds of significant biological and chemical importance, by selective reactions involving 2,6-dibromopyridine and amines, followed by C-C cross-coupling reactions. This work underscores the value of brominated pyridines as intermediates in the preparation of bioactive and organic materials Advanced Synthesis & Catalysis, Bolliger et al., 2011.

Coordination Chemistry and Luminescence

Mameri et al. (2003) synthesized amino-bridged bipyridine ligands for lanthanide coordination chemistry, starting from 6-bromo-2,2'-bipyridine, to develop complexes with interesting luminescence properties, suitable for applications in sensing and imaging Synthesis, Mameri et al., 2003.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

6-bromopyridine-2-carboximidamide;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3.BrH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBLVLGTNVYDIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=N)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopyridine-2-carboximidamide;hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2643462.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2643466.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2643467.png)

![4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2643471.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2643474.png)

![Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate](/img/structure/B2643475.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2643476.png)

![3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2643479.png)